Kuwanol C
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Overview
Description
Kuwanol C is a prenylated flavone originally isolated from the root bark of the mulberry tree (Morus alba). It is known for its diverse biological activities, including antioxidant, antibacterial, antiproliferative, and neuroprotective properties . The chemical structure of this compound includes a benzopyranone core with multiple hydroxyl groups and prenyl substituents, contributing to its biological activity .
Mechanism of Action
Target of Action
Kuwanol C is a prenylated flavone originally isolated from Morus alba . It has been found to have diverse biological activities, including antioxidant, antibacterial, antiproliferative, and neuroprotective properties
Mode of Action
This compound interacts with its targets primarily through its antioxidant activity. It has been shown to scavenge DPPH radicals in a cell-free assay . This suggests that this compound may exert its effects by neutralizing reactive oxygen species, thereby protecting cells from oxidative damage.
Pharmacokinetics
It is known that this compound is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
This compound has been shown to have antibacterial activity against E. coli, S. typhimurium, S. epidermis, and S. aureus . It also inhibits the growth of P388 mouse lymphoma cancer cells . In a mouse model of MPTP-induced Parkinson’s disease, this compound improved motor coordination and decreased neuronal loss in the substantia nigra pars compacta .
Biochemical Analysis
Biochemical Properties
Kuwanol C interacts with various biomolecules in biochemical reactions. It has been reported to exhibit antioxidant, antibacterial, antiproliferative, and neuroprotective properties . For instance, this compound can scavenge DPPH radicals in a cell-free assay . It is also active against several bacterial strains, including E. coli, S. typhimurium, S. epidermis, and S. aureus .
Cellular Effects
This compound has been found to exert significant effects on various types of cells and cellular processes. It inhibits the growth of P388 mouse lymphoma cancer cells . In a mouse model of MPTP-induced Parkinson’s disease, this compound improves motor coordination and decreases neuronal loss in the substantia nigra pars compacta .
Molecular Mechanism
Its diverse biological activities suggest that it may interact with a variety of biomolecules, potentially influencing enzyme activity, binding interactions, and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Kuwanol C can be synthesized through various organic reactions, including the Diels-Alder reaction and subsequent modifications.
Industrial Production Methods: Industrial production of this compound involves extraction from the root bark of Morus alba using solvent extraction methods. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Kuwanol C undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups in this compound to hydroxyl groups.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted flavones with enhanced biological activities .
Scientific Research Applications
Kuwanol C has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying flavonoid chemistry and synthesis.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored for its potential therapeutic effects in treating cancer, neurodegenerative diseases, and bacterial infections.
Industry: Utilized in the development of natural antioxidants and preservatives for food and cosmetic products
Comparison with Similar Compounds
Kuwanol C is unique among flavonoids due to its specific prenylation pattern and biological activities. Similar compounds include:
Kuwanol A: Another prenylated flavone with similar antioxidant and antibacterial properties.
Kuwanol B: Known for its antiproliferative and anti-inflammatory effects.
Oxydihydromorusin: A related flavone with neuroprotective and anticancer activities.
This compound stands out due to its broad spectrum of biological activities and potential therapeutic applications, making it a valuable compound for further research and development.
Properties
CAS No. |
123702-94-3 |
---|---|
Molecular Formula |
C25H26O6 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
8-(2,4-dihydroxyphenyl)-4-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one |
InChI |
InChI=1S/C25H26O6/c1-14(2)5-4-8-25(3)13-21(29)18-10-17-20(28)11-22(30-23(17)12-24(18)31-25)16-7-6-15(26)9-19(16)27/h5-7,9-10,12-13,22,26-27,29H,4,8,11H2,1-3H3 |
InChI Key |
NFBQENQRKMAZCZ-UHFFFAOYSA-N |
SMILES |
CC(=CCCC1(C=CC2=C(C3=C(C=C2O1)OC(CC3=O)C4=C(C=C(C=C4)O)O)O)C)C |
Canonical SMILES |
CC(=CCCC1(C=C(C2=C(O1)C=C3C(=C2)C(=O)CC(O3)C4=C(C=C(C=C4)O)O)O)C)C |
Appearance |
Powder |
Synonyms |
Kuwanol C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the proposed mechanism of action for Kuwanol C against KRAS G12D mutant?
A1: While the exact mechanism is not elaborated in the abstracts, the research suggests that this compound, along with other identified bioflavonoids, potentially inhibits KRAS G12D by targeting the protein's switch I and switch II regions. [] These regions are crucial for KRAS activity, and disrupting their conformation could impact the protein's ability to bind GTP and signal downstream.
Q2: What is the reported binding affinity of this compound to KRAS G12D?
A2: The research indicates that this compound exhibits a binding affinity of -8.58 Kcal/mol to the KRAS G12D mutant. [] This binding affinity was determined using molecular docking studies.
Q3: What is the source of this compound?
A3: this compound was originally isolated from the root bark of a mulberry tree that had been redifferentiated from callus tissues. [] This suggests that this compound is a natural product.
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